molecular formula C14H11FN4O2S B10862747 N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide CAS No. 503865-06-3

N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide

Cat. No.: B10862747
CAS No.: 503865-06-3
M. Wt: 318.33 g/mol
InChI Key: MGALASWABIJHBB-UHFFFAOYSA-N
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Description

N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a carbamothioyl group, and a pyridine carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide typically involves a multi-step process:

    Formation of 2-fluorobenzoyl isothiocyanate: This intermediate can be prepared by reacting 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then treated with potassium thiocyanate to yield 2-fluorobenzoyl isothiocyanate.

    Reaction with 3-aminopyridine: The 2-fluorobenzoyl isothiocyanate is then reacted with 3-aminopyridine in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamothioyl group, which can be oxidized to form sulfoxides or sulfones.

    Hydrolysis: The amide and thioamide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research. It can act as a ligand for various biological targets, potentially exhibiting anti-inflammatory, antimicrobial, or anticancer activities. Studies have explored its interactions with enzymes and receptors, aiming to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions, while the carbamothioyl and pyridine carboxamide groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: An isomer with the carboxamide group in the 3-position, known for its role in NAD+ biosynthesis.

    Isonicotinamide: Another isomer with the carboxamide group in the 4-position, used in tuberculosis treatment.

    Quinoline-2-carboxamides: Compounds with similar structural features, often studied for their antimicrobial properties.

Uniqueness

N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide is unique due to the presence of the fluorobenzoyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other carboxamide derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.

Properties

CAS No.

503865-06-3

Molecular Formula

C14H11FN4O2S

Molecular Weight

318.33 g/mol

IUPAC Name

N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H11FN4O2S/c15-11-6-2-1-5-10(11)13(21)18-19-14(22)17-12(20)9-4-3-7-16-8-9/h1-8H,(H,18,21)(H2,17,19,20,22)

InChI Key

MGALASWABIJHBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2)F

solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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